molecular formula C6H11Cl2NO B3190914 (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride CAS No. 501332-27-0

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

Cat. No.: B3190914
CAS No.: 501332-27-0
M. Wt: 184.06 g/mol
InChI Key: FPAHELIXMHBDLQ-BJILWQEISA-N
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Description

“But-2-enoyl chloride” is a chemical compound used in various research and development applications . It’s also known by several other names such as “(E)-2-甲基巴豆酰氯”, “3-顺-甲基-异丁烯酰氯”, “2-甲基-丁-2-烯酰氯”, and others .


Synthesis Analysis

The synthesis of “dimethyl but-2-enoylphosphonate” has been reported in a study. It was prepared in moderate yield from the reaction of trimethyl phosphite with excess of but-2-enoyl chloride .


Molecular Structure Analysis

The molecular formula of “OR (E)-2-甲基-2-丁烯酰氯” is C5H7ClO, and its molecular weight is 118.56 .


Chemical Reactions Analysis

When the reaction of trimethyl phosphite with but-2-enoyl chloride is carried out using equimolar quantities of reactants, the major product is the but-2-enoyl ester .


Physical and Chemical Properties Analysis

The boiling point of “OR (E)-2-甲基-2-丁烯酰氯” is 145 °C, its density is 1.08 g/cm3, and its refractive index is n20/D 1.471. It is soluble in Chloroform and Methanol .

Scientific Research Applications

Synthesis of Anticancer Drugs

  • The Wittig–Horner reaction, a method for synthesizing alkenes, utilized this compound in the synthesis of the anticancer drug neratinib. Replacing (E)-4-(dimethylamino)but-2-enoyl acid hydrochloride with ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal, it was used to synthesize the 6-position side chain of neratinib (Gu et al., 2013).

Catalyst for Acylation Reactions

  • As a catalyst, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) was used for acylating inert alcohols and phenols under base-free conditions. This involved forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacted with substrates to form acylation products, demonstrating its utility in organic synthesis (Liu et al., 2014).

Synthesis of Heterocyclic Quinolinones

  • E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin- 2(1H)-one, a related compound, was used to synthesize various heterocyclic quinolinones, demonstrating its versatility in organic synthesis (Abass et al., 2013).

Pharmaceutical and Agricultural Intermediates

  • Dimethylaminopropyl chloride, hydrochloride, a closely related compound, serves as an industrial and research organic chemical intermediate. It's used as an alkylating agent in Grignard reactions, pharmaceutical intermediates for drug synthesis, agricultural chemical intermediates, and biochemical reagents (Abdo, 2007).

Safety and Hazards

The safety information for “OR (E)-2-甲基-2-丁烯酰氯” indicates that it is a dangerous substance. It has a danger symbol of “T” and a danger class code of “10-23/24/25-34”. Safety instructions include "16-26-36/37/39-45" .

Properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAHELIXMHBDLQ-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055943-40-2
Record name (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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